5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine
Description
The compound 5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyridine core substituted with a fluorine atom at position 5 and a methoxy group at position 2. The methoxy group is attached to a pyrrolidin-3-ylmethyl moiety, which is further functionalized with a pyridine-4-carbonyl group at the 1-position of the pyrrolidine ring. This structure integrates multiple pharmacophoric elements:
- Pyridine rings: Act as hydrogen bond acceptors, enhancing interactions with biological targets.
- Fluorine: Improves metabolic stability and modulates electronic properties.
- Carbonyl linkage: May contribute to solubility or serve as a hydrogen-bonding site.
Properties
IUPAC Name |
[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-14-1-2-15(19-9-14)22-11-12-5-8-20(10-12)16(21)13-3-6-18-7-4-13/h1-4,6-7,9,12H,5,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPAGHZMTMGVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine-4-carbonyl Group: This step involves the acylation of the pyrrolidine ring with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine.
Methoxylation: The final step involves the methoxylation of the pyrrolidine ring, which can be carried out using methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or pyrrolidines.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in the treatment of diseases such as cancer and neurological disorders. Its fluorinated pyridine moiety is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of 5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyridine-4-carbonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Key Differences
The target compound is compared below with structurally related molecules from the provided evidence.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Impact of Substitutions :
- The target compound’s pyridine-4-carbonyl group distinguishes it from simpler analogues (e.g., ), likely enhancing target engagement through additional hydrogen bonding or π-π stacking.
- Xanthene derivatives (e.g., ) exhibit higher molar masses and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Protecting groups (e.g., tert-butyldimethylsilyl in ) are critical for synthetic intermediates but require removal in final steps, complicating workflows.
Synthetic Strategies :
- The target compound’s synthesis may parallel methods in (TFA-mediated deprotection) and (Boc-protected intermediates). For example, introducing the pyridine-4-carbonyl group could involve coupling reactions similar to those in .
- In contrast, xanthene-containing analogues () require specialized reagents for aromatic fusion systems, increasing synthetic complexity.
Physicochemical Properties :
- The target compound’s molecular weight (365.36 g/mol) and polar surface area (due to multiple N/O atoms) suggest moderate solubility, aligning with Lipinski’s rule-of-five for drug-likeness.
- Fluorine’s presence in all compared compounds () highlights its role in improving metabolic stability and modulating electronic effects.
Research Findings and Implications
Pharmacological Potential
- Kinase Inhibition : The pyrrolidine-methoxy-pyridine scaffold is prevalent in kinase inhibitors (e.g., c-Met, EGFR). The target compound’s pyridine-4-carbonyl group may mimic ATP’s adenine ring, enabling competitive binding .
- GPCR Modulation : Pyrrolidine derivatives (e.g., ) often target aminergic receptors (e.g., serotonin, dopamine). The target’s methoxy group could enhance selectivity for specific receptor subtypes.
Challenges and Opportunities
Biological Activity
5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine is a synthetic organic compound that belongs to the class of fluorinated pyridines. Its unique structure, characterized by a fluorine atom at the 5-position of the pyridine ring and a methoxy group linked to a pyrrolidine ring, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.30 g/mol. The presence of fluorine enhances metabolic stability, while the pyridine-4-carbonyl group contributes to its biological interactions.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The pyrrolidine derivatives can interact with various enzymes and proteins, potentially inhibiting or activating specific pathways.
- Cell Signaling : By influencing cell signaling pathways, this compound may alter gene expression and cellular metabolism, leading to various biological effects.
- Molecular Binding : The compound may exert its effects through binding interactions with biomolecules, impacting their function and activity.
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that related pyridine derivatives can inhibit cell proliferation in various cancer cell lines. A notable example includes an analog with an IC50 value of 9 μM against A549 human lung cancer cells, indicating potent inhibition of cell growth and migration capabilities .
Case Studies
- In Vitro Studies : In studies involving L1210 mouse leukemia cells, compounds related to this compound have demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests a strong potential for therapeutic application in hematological malignancies .
- Mechanistic Insights : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. For example, compounds structurally similar to this pyridine derivative have been shown to induce senescence in cancer cells, leading to loss of morphology and migration capabilities .
Dosage and Toxicity
The effects of varying dosages in animal models remain underexplored for this specific compound. However, it is hypothesized that like other fluorinated compounds, it may exhibit threshold effects or potential toxicity at higher doses. Further studies are necessary to establish safe dosage ranges and evaluate long-term effects on cellular function.
Summary of Biological Activities
| Activity | Description | IC50 Values |
|---|---|---|
| Anticancer Activity | Inhibits proliferation in cancer cell lines | ~9 μM (A549 cells) |
| Enzyme Interaction | Potential inhibition or activation of specific enzymes | Not yet reported |
| Cell Signaling | Influences gene expression and cellular metabolism | Not yet quantified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
